

# Lead(II) Sulfide Quantum Dots: A Guide to Near-Infrared Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

**Lead(II) sulfide** (PbS) quantum dots (QDs) have emerged as a powerful tool in the field of biomedical imaging, primarily due to their unique optical properties in the near-infrared (NIR) window. Their emissions in the NIR-I (700-950 nm) and particularly the NIR-II (1000-1700 nm) regions allow for deeper tissue penetration and reduced autofluorescence, leading to high-resolution in vivo imaging.[1][2][3][4] This document provides detailed protocols for the synthesis, surface functionalization, and application of PbS QDs for NIR bioimaging, along with a summary of their key performance metrics.

# **Key Properties and Applications**

PbS QDs offer several advantages for bioimaging, including size-tunable emission spectra, high quantum yields, and excellent photostability.[3][4] By precisely controlling the nanoparticle size, their fluorescence emission can be tuned across the NIR spectrum.[5] This makes them ideal for a range of applications, from fundamental biological research to preclinical studies in drug development. Key applications include:

 High-resolution in vivo imaging: The ability of NIR light to penetrate deep into biological tissues with minimal scattering and absorption enables high-resolution imaging of various biological processes.[1][2]







- Cancer imaging and therapy: PbS QDs can be functionalized with targeting ligands to specifically accumulate in tumor tissues, allowing for precise tumor delineation and imageguided therapy.[6][7][8][9]
- Cerebral blood vessel imaging: The strong NIR emission of PbS QDs allows for non-invasive visualization of cerebral vasculature, which is crucial for studying neurological disorders and the effects of drugs on the central nervous system.[5][10]
- Theranostics: PbS QDs can be engineered as theranostic agents, combining diagnostic imaging with therapeutic functionalities, such as drug delivery and photodynamic therapy.[11]
   [12][13]

# **Quantitative Data Summary**

The performance of PbS QDs in bioimaging applications is dictated by their physicochemical properties. The following table summarizes key quantitative data for various PbS QD formulations.



| Quantum<br>Dot<br>Formulati<br>on      | Core/Shel<br>I<br>Structure | Emission<br>Peak<br>(nm) | Quantum<br>Yield (QY) | Hydrodyn<br>amic<br>Diameter<br>(nm) | Targeting<br>Ligand              | Applicati<br>on                                   |
|----------------------------------------|-----------------------------|--------------------------|-----------------------|--------------------------------------|----------------------------------|---------------------------------------------------|
| PbS-MPA                                | PbS                         | Not<br>Specified         | Not<br>Specified      | Not<br>Specified                     | None                             | In vitro<br>cytotoxicity<br>studies               |
| Oleylamine<br>-coated<br>PbS           | PbS                         | 1100                     | 8% (in<br>water)      | 3-9                                  | Mercaptou<br>ndecanoic<br>acid   | In vivo<br>cerebral<br>blood<br>vessel<br>imaging |
| DHLA-<br>PEG-<br>capped<br>PbS         | PbS                         | >1000                    | High                  | Not<br>Specified                     | -NH2, -<br>COOH, -<br>OMe, -N3   | In vivo<br>biodistributi<br>on imaging            |
| P³-coated<br>PbS/CdS                   | PbS/CdS                     | ~1600                    | Not<br>Specified      | 26.5                                 | anti-CD8<br>diabody,<br>TRC105   | In vivo<br>molecular<br>imaging                   |
| PbS/CdS<br>Micelle<br>Encapsulat<br>ed | PbS/CdS                     | 1000-1700                | High                  | Not<br>Specified                     | Click<br>chemistry<br>compatible | Multiplexed<br>in vivo<br>imaging                 |
| RNase-A<br>encapsulat<br>ed PbS        | PbS                         | Not<br>Specified         | Not<br>Specified      | Not<br>Specified                     | RNase-A                          | In vivo bio-<br>imaging                           |

# Experimental Protocols Protocol 1: Synthesis of Oleylamine-Capped PbS Quantum Dots







This protocol is based on a modified hot-injection method to produce oleylamine-capped PbS QDs with emissions in the NIR-II window.[5][14]

#### Materials:

- Lead(II) chloride (PbCl<sub>2</sub>)
- Hexadimethyldisilathiane ((TMS)<sub>2</sub>S)
- Oleylamine (OLA)
- Oleic acid (OA)
- 1-octadecene (ODE)
- Toluene
- Methanol
- Argon gas

#### Procedure:

- Precursor Preparation: In a three-neck flask, dissolve PbCl<sub>2</sub> in a mixture of OLA and OA in ODE.
- Degassing: Heat the mixture to 120°C under vacuum for 1 hour to remove water and oxygen.
- Sulfur Precursor Injection: Switch the atmosphere to argon and heat the mixture to the desired injection temperature (e.g., 75°C for an emission peak around 866 nm or 105°C for 950 nm).[14]
- Rapidly inject a solution of (TMS)<sub>2</sub>S in ODE into the hot reaction mixture.
- Growth: Allow the reaction to proceed for a specific time to achieve the desired QD size and emission wavelength.



- Quenching: Cool the reaction mixture to room temperature to stop the growth of the QDs.
- Purification:
  - Add toluene to the crude solution.
  - Precipitate the QDs by adding methanol.
  - Centrifuge the mixture and discard the supernatant.
  - Redisperse the QD pellet in toluene.
  - Repeat the precipitation and redispersion steps two more times.
- Storage: Store the purified oleylamine-capped PbS QDs in toluene under an inert atmosphere.

# Protocol 2: Surface Functionalization with PEG for Biocompatibility

To make the hydrophobic PbS QDs water-soluble and biocompatible for in vivo applications, their surface is functionalized with polyethylene glycol (PEG).[15]

#### Materials:

- Oleylamine-capped PbS QDs (from Protocol 1)
- Dihydrolipoic acid-PEG (DHLA-PEG) with a terminal functional group (e.g., -COOH, -NH<sub>2</sub>)
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4

#### Procedure:

- Ligand Exchange:
  - Disperse the oleylamine-capped PbS QDs in chloroform.



- Add an excess of DHLA-PEG to the QD solution.
- Stir the mixture at room temperature for 4-6 hours to allow for ligand exchange.
- Phase Transfer:
  - Add PBS to the chloroform solution.
  - Vigorously shake the biphasic mixture. The PEGylated QDs will transfer to the aqueous phase.
  - Separate the aqueous phase containing the water-soluble PbS QDs.
- Purification:
  - Purify the aqueous solution of PEGylated QDs by dialysis against PBS to remove excess ligands and organic solvents.
  - Alternatively, use centrifugal filtration devices to concentrate and wash the QDs.
- Sterilization and Storage:
  - Sterilize the final QD solution by passing it through a 0.22 μm syringe filter.
  - Store the biocompatible PbS QDs at 4°C.

# **Protocol 3: In Vitro Cytotoxicity Assay**

This protocol describes a standard method to evaluate the cytotoxicity of PbS QDs using a Cell Counting Kit-8 (CCK-8) assay.[16]

#### Materials:

- Human embryonic kidney 293 (HEK293) cells (or other suitable cell line)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Water-soluble PbS QDs (from Protocol 2)



- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8)

#### Procedure:

- Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10<sup>3</sup> cells/well in 100
  μL of complete DMEM.[16]
- Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Treatment:
  - Prepare a series of dilutions of the water-soluble PbS QDs in fresh cell culture medium (e.g., 0, 5, 50, 100, 200, 400 µg/mL).[16]
  - $\circ$  Remove the old medium from the wells and replace it with 100  $\mu$ L of the medium containing the different concentrations of PbS QDs.
  - Include a control group with cells cultured in an equal volume of PBS.[16]
- Incubation: Incubate the cells with the PbS QDs for 48 hours.[16]
- Viability Assay:
  - Add 10 μL of CCK-8 reagent to each well.
  - Incubate the plate at 37°C for 2 hours.[16]
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate the cell viability as a percentage relative to the control group.

# **Protocol 4: In Vivo Near-Infrared Bioimaging**

This protocol outlines the general procedure for in vivo NIR imaging in a mouse model using functionalized PbS QDs.

#### Materials:



- Water-soluble, sterile PbS QDs (from Protocol 2)
- Anesthetized mouse
- NIR fluorescence imaging system with an appropriate excitation source (e.g., 785 nm laser) and an InGaAs camera for detection in the NIR-II window.[10]

#### Procedure:

- Animal Preparation: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
- Pre-injection Imaging: Acquire a baseline NIR fluorescence image of the region of interest before injecting the QDs.[10]
- QD Administration: Intravenously inject a sterile solution of the functionalized PbS QDs into the tail vein of the mouse.[10]
- Post-injection Imaging: Acquire a series of NIR fluorescence images at different time points post-injection to observe the biodistribution and accumulation of the QDs in real-time.
- Image Analysis: Analyze the acquired images to quantify the fluorescence intensity in different organs or tissues of interest.

## **Visualizations**



Click to download full resolution via product page

Caption: Workflow for the synthesis and functionalization of PbS QDs.





Click to download full resolution via product page

Caption: Mechanism of near-infrared fluorescence bioimaging with PbS QDs.

# **Safety and Toxicity Considerations**

While PbS QDs offer significant advantages for bioimaging, their potential toxicity due to the presence of lead is a critical concern that must be addressed.[16][17] The cytotoxicity of PbS QDs is influenced by factors such as their size, surface coating, and concentration.[18] Encapsulating the PbS core with a shell material like CdS or a biocompatible polymer such as



PEG can significantly reduce the leakage of heavy metal ions and improve their biocompatibility.[15][19] It is imperative to conduct thorough cytotoxicity studies for any new PbS QD formulation before its application in biological systems.[16][17] Researchers should also consider the long-term fate and clearance of these nanoparticles from the body.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. NIR-II Nanoprobes: A Review of Components-Based Approaches to Next-Generation Bioimaging Probes PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on fluorescent biomarkers of near-infrared quantum dots for in vitro and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. NIR-quantum dots in biomedical imaging and their future PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. Frontiers | Bio-Conjugated Quantum Dots for Cancer Research: Detection and Imaging [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. mnba-journal.com [mnba-journal.com]
- 13. Quantum dot-based theranostics PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. Carcinogenic activity of PbS quantum dots screened using exosomal biomarkers secreted from HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]



- 17. dovepress.com [dovepress.com]
- 18. Dependence of Quantum Dot Toxicity In Vitro on Their Size, Chemical Composition, and Surface Charge PMC [pmc.ncbi.nlm.nih.gov]
- 19. Revisiting the cytotoxicity of quantum dots: an in-depth overview PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lead(II) Sulfide Quantum Dots: A Guide to Near-Infrared Bioimaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075296#lead-ii-sulfide-quantum-dots-for-near-infrared-bioimaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com